4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid
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Overview
Description
4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes an acetylanilino group, a dimethylamino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the acetylanilino intermediate. This intermediate is then reacted with dimethylamine and a suitable butanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acetylanilino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted anilino compounds
Scientific Research Applications
4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylanilino group can form hydrogen bonds and other interactions with target molecules, while the dimethylamino group can modulate the compound’s overall reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-acetylanilino)carbonyl]benzoate
- Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylate
- N-(4-[(3-acetylanilino)sulfonyl]phenyl)acetamide
Uniqueness
4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's synthesis, biological interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.
Chemical Structure and Properties
The compound features a unique structure that includes an acetylanilino group, a dimethylamino group, and a butanoic acid backbone. Its molecular formula is C14H18N2O4, with a molecular weight of approximately 278.30 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Acetylanilino Intermediate : The starting material, 3-acetylaniline, is reacted with dimethylamine.
- Formation of the Final Product : The reaction proceeds under controlled conditions with suitable butanoic acid derivatives to yield the target compound.
The synthesis can be optimized using various solvents and catalysts to enhance yield and purity.
Enzyme Interactions
The compound has been shown to engage in significant interactions with various enzymes, making it useful for studying metabolic pathways. It can act as an inhibitor or modulator in enzyme assays, providing insights into enzyme kinetics and mechanisms.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit pronounced anti-inflammatory properties. For instance, studies have demonstrated that similar compounds can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The acetylanilino group can form hydrogen bonds with target proteins or enzymes, enhancing binding affinity.
- Dimethylamino Group Modulation : This group may influence the overall reactivity and bioavailability of the compound, facilitating its interaction with biological systems.
These interactions can lead to alterations in cellular signaling pathways and metabolic processes.
Study on Anti-inflammatory Effects
In a recent study published in the Russian Journal of General Chemistry, researchers synthesized several derivatives related to this compound and evaluated their anti-inflammatory effects. The results indicated significant reductions in pro-inflammatory cytokines in treated cell lines compared to controls .
Enzyme Inhibition Assays
Another investigation focused on the compound's role as an enzyme inhibitor. Using biochemical assays, it was found that this compound inhibited specific enzymes involved in metabolic pathways by altering their kinetic parameters, thus providing a basis for further drug development.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 4-[(3-acetylanilino)carbonyl]benzoate | Structure | Moderate anti-inflammatory |
Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylate | Structure | Enzyme inhibition |
N-(4-[(3-acetylanilino)sulfonyl]phenyl)acetamide | Structure | Antimicrobial properties |
This comparison highlights the distinct properties and potential applications of this compound in pharmaceutical research.
Properties
IUPAC Name |
4-(3-acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)10-5-4-6-11(7-10)15-13(18)8-12(14(19)20)16(2)3/h4-7,12H,8H2,1-3H3,(H,15,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGSPRJHKNKDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC(C(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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